![molecular formula C18H20ClN3O2 B11147417 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B11147417.png)
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as methoxyethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 1-methyl-1H-pyrrole-2-methylamine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: A simpler indole derivative with similar structural features.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and pyrrole groups but shares the indole core and methoxyethyl group.
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups but contains the pyrrole and indole core.
Uniqueness
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is unique due to the combination of its chloro, methoxyethyl, and pyrrole groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Biological Activity
5-chloro-1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound with a complex molecular structure that includes several functional groups, notably a chloro group, a methoxyethyl side chain, and a pyrrol moiety. Its molecular formula is C₁₅H₁₈ClN₃O₂, with a molecular weight of approximately 303.77 g/mol. The presence of the indole and carboxamide groups suggests potential biological activities, including anti-inflammatory, analgesic, and anticancer effects.
The compound's chemical reactivity is influenced by its functional groups:
- Indole Ring : Capable of undergoing electrophilic substitution.
- Carboxamide Group : Participates in nucleophilic acyl substitution.
- Chloro Substituent : Engages in nucleophilic substitution under specific conditions.
- Methoxyethyl Group : May undergo hydrolysis or oxidation reactions depending on the environment.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Research has shown that derivatives of indole and carboxamide structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects on various cancer cell lines with GI50 values ranging from 29 nM to 78 nM .
Compound | GI50 (nM) | Cancer Cell Line |
---|---|---|
5-chloro-indole derivative | 29 | Panc-1 (pancreatic) |
Erlotinib | 33 | MCF-7 (breast) |
5-chloro-indole derivative | 42 | A-549 (epithelial) |
The most potent derivative exhibited a GI50 of 29 nM, outperforming established drugs like erlotinib against several cancer types .
The mechanism of action for compounds like this one often involves interaction with specific protein targets such as EGFR (Epidermal Growth Factor Receptor). For example, certain derivatives have been identified as dual inhibitors targeting mutant EGFR pathways, which are crucial in non-small cell lung cancer (NSCLC) treatment .
Case Studies and Research Findings
A recent study focused on the biological activity of indole derivatives, including the compound . The study utilized cell viability assays to assess the cytotoxicity and antiproliferative properties against various cancer cell lines. Results indicated that none of the tested compounds were cytotoxic at concentrations up to 50 µM, suggesting a favorable safety profile while still maintaining significant antiproliferative activity .
Additionally, computational docking studies revealed insights into binding interactions between the compound and target proteins. These studies indicated that halogen bonding and hydrophobic interactions play a significant role in the compound's binding affinity to its targets .
Potential Applications in Medicinal Chemistry
Given its unique structural features, this compound may serve as a lead compound for drug development targeting various diseases. Its combination of a chloro substituent and methoxyethyl side chain may enhance solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C18H20ClN3O2 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2/c1-21-7-3-4-15(21)12-20-18(23)17-11-13-10-14(19)5-6-16(13)22(17)8-9-24-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23) |
InChI Key |
SPFQMHIXARUBLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl |
Origin of Product |
United States |
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